molecular formula C8H7N3 B13099228 4-Methylpyrido[3,4-d]pyrimidine

4-Methylpyrido[3,4-d]pyrimidine

Cat. No.: B13099228
M. Wt: 145.16 g/mol
InChI Key: BUNZGFIINLFNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyrido[3,4-d]pyrimidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of pyridopyrimidines, which are fused ring systems known for their wide range of biological activities. These scaffolds are recognized as privileged structures in the design of kinase inhibitors, which are pivotal in cellular signaling pathways regulating proliferation, differentiation, and apoptosis . Deregulation of these kinases is a hallmark of many diseases, making inhibitors a key focus of targeted molecular therapy . Pyrido[3,4-d]pyrimidine derivatives, in particular, have demonstrated highly selective and potent activity against specific cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) in the NCI-60 screening panel . The structure-activity relationship (SAR) studies indicate that substitutions at the C-4 position of the core pyridopyrimidine ring are critical for modulating biological activity and selectivity . The methyl group on this core structure can serve as a key modification point for further chemical elaboration, allowing researchers to explore a diverse chemical space and optimize properties like potency and selectivity. As such, this compound is a valuable synthetic intermediate and building block for researchers developing new therapeutic agents, especially in oncology and signal transduction research. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

4-methylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H7N3/c1-6-7-2-3-9-4-8(7)11-5-10-6/h2-5H,1H3

InChI Key

BUNZGFIINLFNNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=NC=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methylpyrido 3,4 D Pyrimidine

Strategic Approaches to the Pyrido[3,4-d]pyrimidine (B3350098) Core Synthesis

The construction of the fundamental pyrido[3,4-d]pyrimidine ring system is a critical first step, for which several strategic approaches have been developed. These methods often involve the sequential or concerted formation of the fused pyridine (B92270) and pyrimidine (B1678525) rings.

Cyclocondensation and Annulation Reactions for Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrido[3,4-d]pyrimidine core. These reactions typically involve the joining of two or more molecules to form a ring, with the elimination of a small molecule like water or ammonia. A common strategy involves starting with a substituted pyridine derivative, which already contains one of the heterocyclic rings, and then building the pyrimidine ring onto it.

For instance, the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) heterocyclic system, an isomer of the [3,4-d] system, has been achieved through the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride. nih.gov Similarly, the reaction of 2-aminopyridines with triethyl orthoformate and various primary amines can lead to the formation of the pyridopyrimidine skeleton. mdpi.com The use of amidines as reactants in cyclization reactions is a well-established method for forming pyrimidine rings. mdpi.com

Annulation, the formation of a new ring onto a pre-existing one, is another key strategy. This can be seen in the synthesis of various fused pyrimidine systems where a pyrimidine ring is fused to another heterocyclic or carbocyclic ring. nih.gov

Multi-Component Synthetic Pathways for Pyrido[3,4-d]pyrimidine Derivatization

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step. orgchemres.org These reactions, by their nature, allow for the rapid generation of a diverse range of compounds. orgchemres.org While specific examples for the direct multi-component synthesis of 4-methylpyrido[3,4-d]pyrimidine are not extensively detailed in the provided results, the principles of MCRs are broadly applicable to the synthesis of pyridopyrimidine derivatives. mdpi.comorgchemres.orgresearchgate.net

For example, a one-pot, three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and other suitable reagents has been used to synthesize furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net This highlights the potential of MCRs to build complex fused systems that include the pyridopyrimidine core. The efficiency and atom economy of MCRs make them an attractive approach for the derivatization of the pyrido[3,4-d]pyrimidine scaffold. orgchemres.org

Regioselective Synthesis of Methylated Pyrido[3,4-d]pyrimidine Derivatives

The precise placement of a methyl group on the pyrido[3,4-d]pyrimidine core is crucial as it can significantly impact the molecule's biological activity and metabolic stability.

Introduction of the Methyl Group at C-4 Position

The introduction of a methyl group at the C-4 position of the pyrido[3,4-d]pyrimidine scaffold can be achieved through various synthetic routes. One common approach involves the use of a starting material that already contains the methyl group at the desired position. For example, the synthesis of certain pyrido[3,4-d]pyrimidine derivatives begins with the nitration of 2-amino-4-picoline (4-methyl-2-aminopyridine), which introduces a nitro group that can be later transformed to form the pyrimidine ring, while retaining the methyl group at the equivalent of the C-4 position in the final fused system. nih.gov

Another strategy involves the chemical modification of a pre-formed pyrido[3,4-d]pyrimidine ring. For instance, a chloro group at the C-4 position can serve as a handle for introducing a methyl group via cross-coupling reactions, although this specific transformation for the methyl group is not explicitly detailed in the provided results. The synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been achieved from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position. nih.gov

Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further functionalized to create a library of derivatives. The presence of the methyl group can influence the reactivity of the scaffold and the regioselectivity of subsequent reactions.

Derivatization can occur at various positions on the heterocyclic rings. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing a wide range of substituents at different positions of the pyrido[3,4-d]pyrimidine core. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse analogs.

The table below summarizes some examples of derivatization reactions on the related pyrido[3,4-d]pyrimidine scaffold, which could be applicable to the 4-methylated version.

Reaction TypeReagents and ConditionsPosition of DerivatizationReference
Nucleophilic Aromatic SubstitutionAcid or BaseC-4 nih.gov
Suzuki CouplingBoronic acids, Palladium catalystC-4 nih.gov
Buchwald-Hartwig Cross-CouplingHeteroarylamine, Palladium catalystC-4 nih.gov
Benzylation2,3-difluorobenzyl bromide, Et3N, DMFN/A mdpi.com
Amination(R)-alaninol, Et3N, DMFC-4 mdpi.com

The synthesis of the pyrido[3,4-d]pyrimidine scaffold and its derivatives, including the 4-methyl substituted variant, is a subject of significant interest in medicinal chemistry. Methodologies for its preparation often involve the construction of the pyrimidine ring onto a pre-existing, functionalized pyridine core.

One established route to obtaining methylated pyrido[3,4-d]pyrimidines involves a multi-step sequence starting from a suitable chloropyridine derivative. For instance, the synthesis of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives utilizes methyl-3-amino-2-chloroisonicotinate as a starting material. acs.org This is converted in three steps to the key intermediate, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one. acs.org A Suzuki cross-coupling reaction of this chloro-intermediate with trimethylboroxine, in the presence of a palladium catalyst, successfully introduces a methyl group at the C8 position. acs.org This C8-methyl derivative can then undergo further transformations, such as oxidation of the methyl group to an aldehyde, followed by reductive amination to introduce various aminomethyl side chains. acs.org

Another key synthetic approach focuses on building the substituted pyrimidine ring from a different set of precursors. The synthesis of 6-methyl pyrido[3,4-d]pyrimidine derivatives has been accomplished starting from the key intermediate 8-chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine. nih.gov This intermediate is subjected to nucleophilic substitution with an amine at elevated temperatures to replace the C8-chloro group. nih.gov The resulting methylthio-compound is then oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This sulfone is a versatile intermediate, as the sulfone group can be displaced by various nucleophiles, such as an aniline (B41778) moiety introduced using the corresponding formamide (B127407) with a base like sodium hydride (NaH) or cesium carbonate, to yield the final substituted 6-methyl pyrido[3,4-d]pyrimidines. nih.gov

Table 1: Key Synthetic Transformations for Methylated Pyrido[3,4-d]pyrimidines

Starting MaterialReagents and ConditionsProductReference
8-Chloropyrido[3,4-d]pyrimidin-4(3H)-oneTrimethylboroxine, Pd(PPh₃)₄, Na₂CO₃, DMA, 100 °C8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one acs.org
8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidineAmine, Triethylamine, NMP, 100 °C8-Amino-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine nih.gov
8-Amino-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidinem-CPBA8-Amino-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine nih.gov
8-Amino-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidineFormamide, NaH in THF or Cs₂CO₃ in DMSOSubstituted 6-methyl pyrido[3,4-d]pyrimidines nih.gov

Mechanistic Insights into Pyrido[3,4-d]pyrimidine Formation Reactions

The formation of the fused pyrido[3,4-d]pyrimidine ring system is typically achieved through cyclization reactions that build one ring onto the other. The specific mechanistic pathway depends on the chosen precursors and the substitution pattern of the target molecule.

A common and powerful strategy is the Friedländer annulation, or variations thereof, which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For the pyrido[3,4-d]pyrimidine system, this translates to reacting a 4-aminopyridine-3-carboxamide or a related derivative with a one-carbon electrophile.

One of the most prevalent mechanisms involves the cyclocondensation of a 3-amino-4-pyridinecarboxamide derivative with a reagent that provides the final carbon atom of the pyrimidine ring. For example, ring closure to form the 4-oxo derivative can be effected by treating a 3-amino-4-pyridinecarboxamide with triethyl orthoformate. acs.org The mechanism proceeds via initial formation of an ethoxymethyleneamino intermediate from the primary amino group. This is followed by an intramolecular nucleophilic attack by the amide nitrogen onto the activated carbon of the intermediate, and subsequent elimination of ethanol (B145695) to yield the cyclized pyridopyrimidinone.

Alternatively, the pyrimidine ring can be constructed from a 3-aminopyridine (B143674) precursor using reagents that provide more than one atom for the new ring. For instance, reaction of an ortho-amino ester of pyridine with an isothiocyanate leads to a thiourea (B124793) derivative. clockss.org Intramolecular cyclization, often base-catalyzed, then leads to the formation of a thione-substituted pyrido[3,4-d]pyrimidine. The thione can then be further functionalized, for example, through S-methylation followed by nucleophilic displacement. clockss.org

These cyclization strategies highlight the versatility in forming the pyrido[3,4-d]pyrimidine core, allowing for the introduction of various substituents by choosing appropriately functionalized pyridine and pyrimidine precursors or cyclizing agents. The key mechanistic step in most syntheses is the intramolecular cyclization, driven by the nucleophilicity of the nitrogen atoms in the starting materials attacking an electrophilic carbon center to close the six-membered pyrimidine ring.

Structure Activity Relationship Sar Studies of 4 Methylpyrido 3,4 D Pyrimidine Derivatives

Impact of Substituent Patterns on Biological Efficacy and Selectivity

The biological activity of 4-methylpyrido[3,4-d]pyrimidine derivatives is highly sensitive to the substitution pattern on the heterocyclic core. Modifications at various positions can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Modulatory Role of the 4-Methyl Group on Pharmacological Profiles

The introduction of a methyl group at the 4-position of the pyrido[3,4-d]pyrimidine (B3350098) ring system has been shown to play a significant role in modulating the pharmacological profiles of these compounds. While much of the detailed research focuses on substitutions at other positions, the presence and position of methyl groups on the core are fundamental to activity. For instance, in a series of pyrido[4,3-d]pyrimidines, a 5-methyl substituent was integral to the design of compounds with herbicidal and fungicidal activities. researchgate.net

Investigation of Peripheral Substituent Effects at Other Ring Positions

The exploration of substituents at various other positions of the pyrido[3,4-d]pyrimidine ring has yielded critical SAR insights.

Position 2: Substituents at the 2-position are common in many biologically active pyrido[3,4-d]pyrimidines. Often, an amino group is present, which can be further substituted. nih.gov For example, in a series of MPS1 inhibitors, a substituted aniline (B41778) at the 2-position was a key feature for potent activity. The nature of this aniline substituent, including the presence of ethoxy and triazole groups, was critical for both potency and selectivity. nih.govnih.gov

Position 4: In a series of potential anticancer agents, the 4-position of a 2-amino-8-methoxypyrido[3,4-d]pyrimidine scaffold was systematically modified using palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. nih.gov This diversification at C-4 led to the identification of compounds with selective activity against breast and renal cancer cell lines. nih.gov

Position 6: As mentioned, a methyl group at the 6-position of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors was found to be critical for improving metabolic stability and enhancing selectivity. nih.gov In another study on CXCR2 antagonists, a 6-chloro substituent was detrimental to activity, while a 6-furanyl group maintained potency comparable to the unsubstituted analog. mdpi.com However, adding a methyl group to this furanyl substituent led to a complete loss of activity, highlighting the subtle steric and electronic effects at this position. mdpi.com

Position 8: The 8-position has also been a site for modification. In the development of MPS1 inhibitors, a neopentyl group at the 8-position was maintained while other parts of the molecule were varied. nih.gov This suggests that a bulky substituent at this position is favorable for binding to the target kinase.

The following table summarizes the impact of various substituents on the biological activity of pyrido[3,4-d]pyrimidine derivatives based on published research findings.

PositionSubstituentTarget/ActivityEffect on ActivityReference
2Substituted AnilineMPS1 KinaseEssential for potency; specific substitutions enhance selectivity. nih.gov
4Various (via cross-coupling)Anticancer (Breast, Renal)Diversification led to selective inhibitors. nih.gov
6MethylMPS1 KinaseIncreased metabolic stability and selectivity. nih.govnih.govacs.org
6ChloroCXCR2 AntagonistAbolished activity. mdpi.com
6FuranylCXCR2 AntagonistMaintained potency. mdpi.com
6Methyl-furanylCXCR2 AntagonistComplete loss of activity. mdpi.com
8NeopentylMPS1 KinaseFavorable for binding. nih.gov

Conformational and Stereochemical Requirements for Target Binding

The three-dimensional arrangement of pyrido[3,4-d]pyrimidine derivatives is a critical determinant of their interaction with biological targets. X-ray crystallography and molecular modeling studies have provided valuable insights into the conformational and stereochemical requirements for effective binding.

For MPS1 kinase inhibitors based on the pyrido[3,4-d]pyrimidine scaffold, the binding mode is well-characterized. nih.gov The pyridopyrimidine core itself typically binds to the hinge region of the kinase. nih.gov In the crystal structure of a potent inhibitor, the 6-methyl group is positioned near the gatekeeper residue Met602, contributing to selectivity. An ethoxy group on the C2-aniline substituent binds in a specific selectivity pocket. nih.gov

Molecular dynamics simulations have further elucidated the binding interactions. mdpi.com These studies indicate that van der Waals interactions and nonpolar solvation energies are the primary drivers for the binding of these inhibitors to MPS1. Key residues that form interactions with the inhibitors include I531, V539, M602, C604, N606, I607, L654, I663, and P673. mdpi.com Stable hydrogen bonds are often formed between the inhibitor and residues such as G605 and K529 in the ATP-binding pocket, which are crucial for high-potency inhibition. mdpi.com The pyrimidine (B1678525) ring of the scaffold is observed to form a hydrogen bond with Gly605, while substituents can form additional hydrogen bonds, for example, with Val529. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For pyrimidine derivatives in general, QSAR models have been successfully developed to predict their pharmacological activity, offering a cost-effective alternative to extensive laboratory screening. nih.gov

While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, the principles are widely applied to related pyrimidine scaffolds. nih.govresearchgate.net These models often employ statistical methods like multiple linear regression (MLR) and machine learning techniques such as artificial neural networks (ANN). nih.gov For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model had superior predictive power compared to an MLR model, indicating complex, nonlinear relationships between the chemical structure and biological activity. nih.gov Such models provide valuable information for designing new compounds with improved potency. nih.gov

Rational Design Principles for Optimized Potency and Specificity

The insights gained from SAR, structural biology, and QSAR studies have enabled the rational design of optimized pyrido[3,4-d]pyrimidine derivatives. The goal is to enhance potency against the desired target while minimizing off-target effects.

A key principle is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For MPS1 inhibitors, understanding the binding mode allowed for the rational design of new compounds. mdpi.com For example, knowing that the pyrido[3,4-d]pyrimidine skeleton has a strong hydrophobic interaction with the hinge region of MPS1 provides a basis for maintaining this core structure. mdpi.com

Fragment-based drug design is another powerful strategy. This approach involves identifying small molecular fragments that bind to the target and then growing or combining them to create a more potent lead compound.

The design of new compounds based on these principles often involves:

Scaffold Hopping: Replacing a core scaffold with a bioisosteric one, like moving from a thiazolo[4,5-d]pyrimidine (B1250722) to a pyrido[3,4-d]pyrimidine, to explore new chemical space and improve properties. mdpi.com

Targeted Substitutions: Introducing specific functional groups at key positions to enhance interactions with the target protein or to block metabolic pathways. nih.govnih.gov

Computational Modeling: Using molecular docking and dynamics simulations to predict the binding affinity and mode of newly designed compounds before their synthesis. mdpi.com

This iterative cycle of design, synthesis, and biological evaluation, informed by a deep understanding of SAR, is crucial for developing novel and effective therapeutic agents based on the this compound scaffold.

Molecular Mechanisms of Action and Pharmacological Targets

Kinase Inhibition Profiles of 4-Methylpyrido[3,4-d]pyrimidine Compounds

Derivatives of the this compound core have been extensively studied for their ability to inhibit various protein kinases, which are critical regulators of cellular processes. The substitution pattern on this heterocyclic system is crucial for determining the specific kinase inhibition profile and potency.

Monopolar Spindle 1 (MPS1) Kinase Inhibition

A major focus of research on this scaffold has been the development of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase. MPS1 (also known as TTK) is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical control mechanism that ensures the proper segregation of chromosomes during mitosis. drugbank.comucl.ac.uk Because cancer cells often exhibit chromosomal instability, they are particularly reliant on a functional SAC, making MPS1 an attractive target for cancer therapy. ucl.ac.ukacs.org

A series of pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as highly potent inhibitors of MPS1. acs.orgaacrjournals.org The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core was a key discovery, significantly improving metabolic stability while maintaining high potency. acs.org This optimization effort led to the development of the clinical candidate BOS172722. drugbank.comacs.org

Crystal structures of pyrido[3,4-d]pyrimidine inhibitors bound to MPS1 have provided detailed insights into their binding mode. ucl.ac.uk The core scaffold binds to the hinge region of the kinase's ATP-binding pocket. ucl.ac.uk Molecular dynamics simulations and docking studies have further elucidated the critical interactions.

Key amino acid residues in MPS1 that form stable interactions with these inhibitors include:

Gly605: The pyrimidine (B1678525) ring of the inhibitors forms a crucial hydrogen bond with the backbone of Gly605 in the hinge region.

Lys529: The R5 group of substituents like imidazole (B134444) or triazole on the inhibitor can form hydrogen bonds with Val529 (a typo in the source, likely meant to be Lys529, a common interacting residue).

Hydrophobic Interactions: The binding is further stabilized by significant van der Waals forces and nonpolar solvation energies. The inhibitors interact with a pocket of hydrophobic residues including I531, V539, M602 (the gatekeeper residue), C604, N606, I607, L654, I663, and P673.

The 6-methyl group, a key feature for improved stability and selectivity, is positioned near the side chain of the gatekeeper residue Met602. ucl.ac.uk

The majority of MPS1 inhibitors based on the pyrido[3,4-d]pyrimidine scaffold function as Type I kinase inhibitors. This means they act as ATP-competitive inhibitors, directly binding to the ATP-binding site in the active conformation of the MPS1 kinase. The binding of the pyrido[3,4-d]pyrimidine core to the hinge region of the kinase is a classic characteristic of ATP-competitive inhibition. ucl.ac.uk There is no significant evidence to suggest that these compounds act via allosteric modulation; instead, they directly block the binding of ATP.

Table 1: MPS1 Inhibitory Activity of Representative Pyrido[3,4-d]pyrimidine Compounds

Compound MPS1 IC50 (µM) Cellular MPS1 Autophosphorylation IC50 (µM) Notes
BOS172722 0.01 (at 1mM ATP) 0.06 A clinical candidate with a 6-methyl group, showing high potency and oral bioavailability. ucl.ac.ukaacrjournals.org
Compound 34h Not specified Not specified A potent and selective MPS1 inhibitor from which further optimization was derived. Showed high selectivity over many other kinases. acs.org

Tyrosine Kinase Targets

While the primary focus has been on the serine/threonine kinase MPS1, the broader kinase selectivity of the pyrido[3,4-d]pyrimidine scaffold has also been investigated. The activity against tyrosine kinases appears to be highly dependent on the specific substitution patterns on the core structure.

The pyrido[3,4-d]pyrimidine derivatives developed as potent MPS1 inhibitors, such as BOS172722 and its precursors, demonstrate a high degree of kinase selectivity. acs.orgaacrjournals.org Extensive kinase panel screening of these compounds has been performed. For instance, a key precursor to BOS172722, compound 34h, was found to be highly selective for MPS1 when tested against a large sample of the human kinome. acs.org While it showed some off-target activity against kinases like TNK2, JNK1, and JNK2, there was no mention of significant inhibition of the tyrosine kinases Src or Abl. acs.org Similarly, selectivity data for BOS172722 highlights its specificity for MPS1, with off-target activity noted for LRRK2 and JNK family kinases, but not for Src or Abl. aacrjournals.org This lack of reported activity suggests that the specific this compound derivatives optimized for MPS1 inhibition are not potent inhibitors of Src and Abl kinases.

It is important to distinguish this scaffold from the related pyrazolo[3,4-d]pyrimidine core, which has been extensively developed to yield potent dual Src/Abl inhibitors.

While the MPS1-targeted derivatives show high selectivity, other compounds based on the core pyrido[3,4-d]pyrimidine structure have been specifically designed to modulate the Epidermal Growth Factor Receptor (EGFR), a critical receptor tyrosine kinase in cancer. These EGFR inhibitors typically feature a different substitution pattern, most notably a 4-anilino group, which is a common feature in many EGFR inhibitors.

For example, a series of 4-(anilino)pyrido[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of EGFR, including mutant forms like L858R. nih.gov One such derivative, [18F]APP-1, was developed as a PET imaging probe that binds specifically to the L858R mutant EGFR but not the drug-resistant L858R/T790M double mutant. nih.gov Further studies on 2,4,6-trisubstituted and 4,6-disubstituted pyrido[3,4-d]pyrimidines have also yielded highly potent dual inhibitors of EGFR and c-ErbB-2, with IC50 values in the nanomolar and even sub-nanomolar range. nih.gov

This demonstrates that while the this compound scaffold can be optimized for high selectivity towards MPS1, alternative substitutions on the same core can shift the pharmacological target to tyrosine kinases like EGFR.

Table 2: EGFR Inhibitory Activity of Representative Pyrido[3,4-d]pyrimidine Derivatives

Compound Class EGFR IC50 Target Specificity
4,6-disubstituted pyrido[3,4-d]pyrimidines (e.g., Compound 22, 23) 0.0001 µM Dual EGFR/c-ErbB-2 inhibitors. nih.gov
2,4,6-trisubstituted pyrido[3,4-d]pyrimidines (e.g., Compound 42) 1.1 nM (L858R), 34 nM (L858R/T790M) Potent against various EGFR mutations. nih.gov
4-(anilino)pyrido[3,4-d]pyrimidine (APP-1) Not specified (strong inhibitor) Specific for L858R mutant EGFR over L858R/T790M mutant. nih.gov
FLT3 and VEGFR2 Dual Inhibition Characteristics

Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the discovery of derivatives with high potency against FLT3-driven human acute myeloid leukemia (AML) cells and significant antiangiogenic effects. One such derivative, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), demonstrated potent inhibition of both FLT3 and VEGFR2. In preclinical models, this compound led to complete tumor regression in an MV4-11 xenograft mouse model without significant toxicity.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50)
Compound 33 FLT3PotentMV4-11High
Compound 33 VEGFR2Potent-Significant antiangiogenic effect

Cyclin-Dependent Kinase (CDK) Family Inhibition

Derivatives of the broader pyridopyrimidine class have shown significant activity as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Specifically, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as CDK4/6 inhibitors. researchgate.net CDK4/6 inhibitors play a crucial role in controlling the transition from the G1 (cell growth) to the S (DNA synthesis) phase of the cell cycle. researchgate.net Dysregulation of this checkpoint is a common feature of cancer cells.

Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] tandfonline.comtriazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 inhibitors. rsc.org One thioglycoside derivative, compound 14 , exhibited potent dual activity against cancer cell lines and CDK2, with an IC50 value of 0.057 ± 0.003 μM against CDK2/cyclin A2. rsc.org This compound was found to induce cell cycle arrest and apoptosis. rsc.org Some pyrido[2,3-d]pyrimidine derivatives have also been identified as potent CDK6 inhibitors, inducing apoptosis in cancer cells. researchgate.net

Scaffold/CompoundTarget CDKIC50 (µM)Key Findings
Pyrido[2,3-d]pyrimidinesCDK4/6-Disrupt signals for malignant cell proliferation. researchgate.net
Compound 14 (thioglycoside derivative)CDK2/cyclin A20.057 ± 0.003Induces cell cycle arrest and apoptosis. rsc.org
Pyrido[2,3-d]pyrimidinesCDK6-Induce apoptosis in cancer cells. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Interference

The MAPK/ERK pathway is frequently overactive in various cancers, making it a prime target for therapeutic intervention. MEK inhibitors, which are allosteric inhibitors of MEK1 and/or MEK2, can effectively block this pathway, leading to tumor growth inhibition and cell death. Trametinib, a pyrido[4,3-d]pyrimidine (B1258125) derivative, is a known kinase inhibitor that influences the MAPK/ERK pathway. Additionally, p38 MAP kinase inhibitors based on 3,4-dihydropyrido[4,3-d]pyrimidin-2-one platforms have been synthesized and studied. nih.gov One such compound, 54 , was found to be as potent as its corresponding quinazolinone analog. nih.gov

Pan-HER Kinase Inhibition Mechanisms

The Human Epidermal Growth Factor Receptor (HER) family of kinases is another critical target in cancer therapy. Pyrido[3,4-d]pyrimidine derivatives have been developed as irreversible pan-erbB inhibitors. acs.org Structure-activity relationship studies identified that cyclic amine-bearing crotonamides provide rapid inhibition of cellular erbB1 autophosphorylation. acs.org The pyrido[3,4-d]pyrimidine 71 was identified as a superior irreversible inhibitor compared to canertinib. acs.org Tarloxotinib, a pyrido[3,4-d]pyrimidine derivative, is a hypoxia-activated prodrug that acts as a pan-HER kinase inhibitor, targeting all members of the HER family.

Phosphoinositide 3-Kinase (PI3K) and Extracellular Regulated Kinase (ERK) Dual Inhibition

Simultaneous inhibition of the PI3K and MAPK signaling pathways is a promising strategy to overcome drug resistance in cancer therapy. nih.gov Researchers have designed and synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives as dual ERK/PI3K inhibitors. nih.gov Through a scaffold-hopping strategy, a pyrido[3,2-d]pyrimidine (B1256433) derivative, compound 32d , was identified as a potent dual inhibitor of ERK2 and PI3Kα. nih.gov This compound displayed superior anti-proliferative activity against HCT116 and HEC1B cancer cells. nih.gov

Compound/ScaffoldTarget KinasesKey Findings
Compound 32d (pyrido[3,2-d]pyrimidine)ERK2, PI3KαPotent dual inhibition, superior anti-proliferative profiles. nih.gov

Dihydrofolate Reductase (DHFR) Enzyme Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for DNA synthesis and methylation, making it a target for cancer and infectious disease therapies. Pyrido[2,3-d]pyrimidine and its derivatives act as DHFR inhibitors by binding with high affinity to the enzyme, which reduces the amount of tetrahydrofolate necessary for purine (B94841) and pyrimidine synthesis. researchgate.net This inhibition ultimately leads to the cessation of DNA and RNA synthesis and subsequent cell death.

Specifically, 2,4-diaminopyrido[3,2-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii. nih.gov One compound, 10 (2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine), showed an IC50 of 0.022 microM against P. carinii DHFR. nih.gov Another derivative, 7 (2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine), was a potent inhibitor of T. gondii DHFR with an IC50 of 0.0047 microM. nih.gov Furthermore, a series of 6-substituted pyrido[3,2-d]pyrimidines were developed as potent and selective inhibitors of Pneumocystis jirovecii DHFR (pjDHFR). duq.edu

CompoundTarget DHFRIC50 (µM)Selectivity
Compound 10 P. carinii0.022>21-fold selective vs. rat liver DHFR
Compound 7 T. gondii0.0047More selective than TMQ and PTX
Compound 15 (6-substituted pyrido[3,2-d]pyrimidine)pjDHFR0.08028-fold selective for pjDHFR over hDHFR

Other Relevant Biochemical Targets and Enzymatic Interactions

Research has extended beyond kinase inhibition to explore other potential enzymatic targets for the pyrido[3,4-d]pyrimidine core.

Biotin-dependent carboxylases are a family of enzymes essential for metabolism, playing critical roles in the synthesis of fatty acids and the production of glucose. While some isomers of pyridopyrimidine have been identified as inhibitors of bacterial biotin (B1667282) carboxylase, making them potential antibacterial agents, there is a lack of specific evidence in the scientific literature to indicate that this compound or its direct derivatives are significant inhibitors of this enzyme class. nih.govnih.gov Research into biotin carboxylase inhibition has largely focused on other pyridopyrimidine isomers, such as the pyrido[2,3-d]pyrimidine scaffold. nih.gov

Cytokinins are a class of plant hormones that regulate cell division, growth, and differentiation. Due to the structural similarity of the pyridopyrimidine core to adenine (B156593) (a component of some natural cytokinins), this class of compounds has been investigated for its potential to interact with cytokinin receptors.

A key study by Nishikawa et al. synthesized and evaluated a series of 4- and 2,4-substituted pyrido[3,4-d]pyrimidines for cytokinin activity using the tobacco callus bioassay. tandfonline.com This research confirmed that compounds based on the pyrido[3,4-d]pyrimidine scaffold can indeed exhibit cytokinin activity. The activity was found to be highly dependent on the nature and position of the substituents on the core structure. For instance, the study demonstrated that a compound with a 4-benzylamino substituent showed significant cytokinin activity, promoting callus growth at low concentrations.

The table below summarizes the cytokinin activity found for representative compounds from the pyrido[3,4-d]pyrimidine class, as evaluated in the tobacco callus bioassay.

Compound Substituent (Position 4)Lowest Effective Concentration (M) for Cytokinin Activity
Benzylamino10⁻⁷
Furfurylamino10⁻⁷
(3-Methyl-2-butenyl)amino10⁻⁶
Cyclohexylamino10⁻⁵
Anilino> 10⁻⁴ (Inactive)
Data sourced from Nishikawa et al. (1986). tandfonline.com

This activity as a cytokinin analog highlights a distinct biochemical interaction of the pyrido[3,4-d]pyrimidine scaffold, demonstrating its potential to modulate biological pathways beyond kinase inhibition in mammalian cells.

Computational Chemistry and Molecular Modeling Applications in 4 Methylpyrido 3,4 D Pyrimidine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4-methylpyrido[3,4-d]pyrimidine derivatives, docking studies have been crucial in elucidating their binding modes within the ATP-binding pocket of kinases like Mps1.

Research has shown that the pyrido[3,4-d]pyrimidine (B3350098) scaffold effectively binds to the hinge region of Mps1. mdpi.comnih.gov The 6-methyl group on the pyrido[3,4-d]pyrimidine core has been identified as a key feature for enhancing selectivity, particularly against other kinases like CDK2. nih.gov This methyl group is situated near the side chain of the gatekeeper residue, Met602, within the Mps1 active site. nih.gov

Docking studies have also highlighted the importance of specific hydrogen bond interactions. For instance, the pyrimidine (B1678525) ring of the scaffold has been observed to form a hydrogen bond with the backbone of Gly605 in the hinge region of Mps1. mdpi.com Furthermore, residues such as Lys529 have been identified as forming important hydrogen bonds with substituents on the pyrido[3,4-d]pyrimidine core, further stabilizing the ligand-protein complex. mdpi.com The hydrophobic interactions between the scaffold and residues like I531, V539, M602, C604, N606, I607, L654, I663, and P673 are also critical for binding affinity.

The reliability of the molecular docking methods used in these studies has been validated by the consistency between the predicted binding energies and the experimental IC₅₀ values. researchgate.net

Table 1: Key Interacting Residues in Mps1 for Pyrido[3,4-d]pyrimidine Inhibitors

Interacting ResidueType of InteractionReference
Gly605Hydrogen Bond mdpi.com
Lys529Hydrogen Bond mdpi.com
Met602Hydrophobic Interaction nih.gov
I531, V539, C604, N606, I607, L654, I663, P673Hydrophobic Interaction

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of ligand-protein complexes over time. For this compound derivatives, MD simulations have been employed to assess the conformational stability of the docked poses and to understand the dynamic nature of the interactions within the Mps1 binding site.

Binding Free Energy Calculations (e.g., MM/GBSA Methodologies)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. This method is often used to refine and validate the results of molecular docking and to provide a more quantitative prediction of binding affinity.

In the study of pyrido[3,4-d]pyrimidine inhibitors of Mps1, the MM/GBSA method has been applied to calculate the binding free energies of the ligand-protein complexes. These calculations have revealed that van der Waals interactions and nonpolar solvation energies are the primary driving forces for the binding of these inhibitors. The favorable binding free energies calculated using MM/GBSA are consistent with the high biological activity observed for these compounds.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound research, virtual screening and structure-based design approaches have been used to discover and optimize novel inhibitors.

Starting from initial hits, structure-based hybridization and scaffold hopping strategies have led to the discovery of potent and selective pyrido[3,4-d]pyrimidine-based inhibitors of Mps1. acs.org For example, by analyzing the binding modes of known inhibitors, researchers have designed new compounds with modified substituents to enhance potency and selectivity. mdpi.com In one study, this approach led to the design of five new compounds, with two of them predicted to be highly potent Mps1 inhibitors. acs.org The core pyrido[3,4-d]pyrimidine skeleton, due to its strong hydrophobic interactions with the hinge region of Mps1, is often used as the starting point for the design of new inhibitors. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Lead Optimization

The prediction of ADMET properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and to avoid late-stage failures. For this compound derivatives, computational ADMET prediction has been integral to their optimization.

A significant challenge in the development of this class of inhibitors was their rapid turnover in human liver microsomes (HLM). nih.gov Initial attempts to improve metabolic stability by reducing lipophilicity were not successful. nih.gov A key breakthrough came with the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core, which significantly improved HLM stability. nih.gov Metabolic identification studies suggested that this methyl group likely blocks the preferred site of recognition by cytochrome P450 enzymes, thereby suppressing metabolism at a distant part of the molecule. nih.gov This optimization ultimately led to the discovery of the clinical candidate BOS172722. nih.gov

In addition to metabolic stability, other properties such as solubility have been considered. For example, while some potent inhibitors were identified, they exhibited poor solubility, highlighting the need for a balance between potency and physicochemical properties. nih.gov ADMET prediction was also used in the virtual screening process to filter and prioritize newly designed compounds with potentially better drug-like properties. acs.org

Table 2: In Vitro Data for Selected 6-Methyl-Pyrido[3,4-d]pyrimidine Mps1 Inhibitors

CompoundMps1 IC₅₀ (nM)P-Mps1 Cellular IC₅₀ (nM)hLM Clint (μL/min/mg)Reference
36 (BOS172722) 116346 researchgate.net
35 1330>200 researchgate.net
37 1227118 researchgate.net
45 123422 researchgate.net

Preclinical Biological Evaluation and Advanced Research Directions

In Vitro Cellular Assay Systems for Biological Activity Profiling

In vitro assays are fundamental in the initial screening and characterization of novel chemical entities. They provide crucial data on the biological effects of compounds at a cellular and molecular level.

Cell-based proliferation and viability assays are workhorse methods in drug discovery to assess the cytotoxic or cytostatic effects of compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. atcc.org In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, a process driven by mitochondrial dehydrogenase enzymes. atcc.orgyoutube.com The amount of formazan produced, which is quantified by spectrophotometry after solubilization, is directly proportional to the number of viable cells. atcc.org This allows for the determination of a compound's inhibitory concentration (IC₅₀), a key measure of its potency.

Researchers have utilized the MTT assay to evaluate the anticancer potential of various pyrido[3,4-d]pyrimidine (B3350098) derivatives. For instance, a series of 29 newly synthesized pyrido[3,4-d]pyrimidine compounds were evaluated for their anti-tumor activities using this method. The results indicated that most of the tested compounds exhibited good antitumor properties, with one particular compound demonstrating a potent IC₅₀ value of 0.59 μM against MGC803 human gastric cancer cells. In another study, representative analogues of 4-substituted 2-amino-pyrido[3,4-d]pyrimidines were screened against the U.S. National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). This large-scale screening revealed that some compounds had highly selective inhibitory effects against specific cancer cell lines, including the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov

Table 1: Example of MTT Assay Data for a Pyrido[3,4-d]pyrimidine Derivative This table is a representative example based on findings in the literature.

Cell Line Compound IC₅₀ (µM)
MGC803 (Gastric Cancer) Compound 30 0.59
MCF-7 (Breast Cancer) Representative Analog Selective Inhibition nih.gov
UO-31 (Renal Cancer) Representative Analog Selective Inhibition nih.gov

To identify the specific molecular targets of 4-methylpyrido[3,4-d]pyrimidine and its derivatives, cell-free enzyme activity assays are employed. These assays use purified or recombinant enzymes to determine whether a compound can directly inhibit the activity of a specific protein, often a kinase, which is a common target in cancer therapy.

The pyrido[3,4-d]pyrimidine scaffold has been identified as a potent inhibitor of several kinases. For example, derivatives of this scaffold have been shown to be potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of mitosis and an attractive target in oncology. nih.govnih.gov In these studies, a caliper-based MPS1 kinase assay was used to measure the inhibitory activity of the compounds. nih.gov These assays often measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide, and the inhibition of this process indicates the compound's potency. mdpi.com Furthermore, to ensure target specificity, the compounds were also tested against other kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which has a similar ATP binding site. nih.gov

Beyond kinases, this scaffold has shown activity against other enzyme classes. Pyrido[3,4-d]pyrimidin-4-ones have been identified as potent and selective inhibitors of matrix metalloproteinase-13. mdpi.comnih.gov Additionally, other derivatives have demonstrated inhibitory activity against histone lysine (B10760008) demethylases. mdpi.comnih.gov In a different context, pyrido[3,4-d]pyrimidines have been evaluated as antagonists of the human chemokine receptor CXCR2 using a cell-based calcium mobilization assay. mdpi.comnih.gov

Table 2: Enzyme Inhibition Profile of Selected Pyrido[3,4-d]pyrimidine Derivatives This table is a representative example based on findings in the literature.

Target Enzyme/Receptor Assay Type Biological Activity Reference
Monopolar Spindle 1 (MPS1) Caliper-based kinase assay Potent Inhibition nih.gov nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Kinase assay Used for Selectivity Profiling nih.gov nih.gov
CXCR2 Calcium mobilization assay Antagonistic Potency mdpi.comnih.gov mdpi.comnih.gov
Matrix Metalloproteinase-13 Enzyme inhibition assay Potent and Selective Inhibition mdpi.comnih.gov mdpi.comnih.gov
Histone Lysine Demethylase Enzyme inhibition assay Potent Inhibition mdpi.comnih.gov mdpi.comnih.gov

Compounds that inhibit cell proliferation often do so by inducing programmed cell death (apoptosis) or by causing cell cycle arrest. Flow cytometry is a common technique used to study these mechanisms.

Mechanistic studies on a potent pyrido[3,4-d]pyrimidine derivative (compound 30) revealed its ability to induce apoptosis in MGC803 gastric cancer cells. Further investigation through Western blot analysis showed that the compound's pro-apoptotic effect was associated with the up-regulation of the pro-apoptotic protein Bid and Poly(ADP-ribose) Polymerase (PARP), alongside the down-regulation of the cell cycle protein Cyclin D1. Research on the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold has also demonstrated significant activation of apoptosis in MCF-7 breast cancer cells, with a 58.29-fold increase in total apoptosis compared to control cells. This was accompanied by an arrest of the cell cycle in the G1 phase. rsc.org These findings highlight that the pyrido[3,4-d]pyrimidine scaffold can modulate critical cellular pathways controlling cell survival and division.

In Vivo Preclinical Models for Efficacy and Pharmacodynamic Assessment

Following promising in vitro results, lead compounds are advanced to in vivo models to evaluate their efficacy, tolerability, and pharmacodynamic (PD) effects in a whole-organism setting.

Murine xenograft models are a cornerstone of preclinical oncology research. These models involve the transplantation of human tumor cells into immunocompromised mice, allowing for the study of a compound's anti-tumor activity in a living system.

While specific in vivo data for "this compound" is not extensively detailed in the provided search results, studies on closely related scaffolds demonstrate the utility of this approach. For example, inhibitors of TRAP1 based on the pyrazolo[3,4-d]pyrimidine scaffold have shown significant anticancer activity in mouse xenograft models. Specifically, two compounds from this series were found to significantly reduce tumor growth in a mouse model with PC3 human prostate cancer xenografts. Similarly, another pyrazolo[3,4-d]pyrimidine derivative was studied in a human SaOS-2 osteogenic sarcoma xenograft model in nude mice, where it significantly reduced both the volume and weight of the tumor. These examples with a structurally similar core underscore the potential for pyrido[3,4-d]pyrimidine derivatives to exhibit anti-tumor efficacy in vivo.

Co-crystallography and Structural Biology Investigations of Ligand-Target Complexes

Understanding how a compound binds to its molecular target is crucial for rational drug design and lead optimization. Co-crystallography, an X-ray diffraction technique, provides a high-resolution, three-dimensional picture of the ligand-target complex.

The binding mode of pyrido[3,4-d]pyrimidine derivatives has been elucidated through such structural biology studies. For an MPS1 inhibitor, X-ray co-crystallography revealed that the pyrido[3,4-d]pyrimidine scaffold binds to the hinge region of the kinase's ATP-binding site. nih.gov The study highlighted that the 6-methyl group was important for reducing metabolism and for achieving selectivity over the CDK2 kinase. nih.gov Molecular modeling studies, including molecular docking and molecular dynamics simulations, have also been used to probe the binding modes of this class of inhibitors with MPS1. nih.gov These computational approaches help to understand key interactions, such as the formation of stable hydrogen bonds between the inhibitor and residues like G605 and K529 in the MPS1 active site, which are conducive to potent inhibition. nih.gov

Table 3: Compound Names Mentioned

Compound Name/Class
This compound
Pyrido[3,4-d]pyrimidine
Pyrido[3,4-d]pyrimidin-4-one
4-substituted 2-amino-pyrido[3,4-d]pyrimidine
Pyrido[2,3-d]pyrimidine
Pyrazolo[3,4-d]pyrimidine
N8-(2,2-dimethylpropyl)-N2-[2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)
Tarloxotinib
Navarixin
AZD-8309
Seletalisib
Trametinib
Dabrafenib
Mekinist

Translational Research Prospects and Drug Development Implications from Preclinical Findings

The journey of this compound derivatives from laboratory curiosities to potential clinical therapeutics underscores the critical interplay between preclinical evaluation and strategic drug design. The primary translational prospect for this scaffold lies in oncology, where initial lead compounds have been systematically optimized to overcome significant metabolic hurdles, paving the way for clinical investigation.

A prominent example is the development of the Monopolar Spindle 1 (MPS1) kinase inhibitor, BOS172722. Initial research identified a series of pyrido[3,4-d]pyrimidine compounds with excellent potency and selectivity for MPS1, a key regulator of the spindle assembly checkpoint in mitosis. However, these early-stage compounds were hampered by rapid metabolic turnover in human liver microsomes (HLM), a major liability for drug development. Traditional optimization strategies, such as lowering lipophilicity, proved ineffective.

The crucial breakthrough came with the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core. This structural modification significantly enhanced metabolic stability. Mechanistic studies suggested that the methyl group, by virtue of its position, sterically hinders the approach of metabolizing enzymes like Cytochrome P450 to a distant part of the molecule, effectively "shielding" the compound from rapid degradation. This strategic methylation was instrumental in the discovery of BOS172722, which subsequently advanced into Phase 1 clinical trials as a potential cancer therapeutic.

Another significant translational success for the broader pyrido[3,4-d]pyrimidine class is Tarloxotinib. This compound is a hypoxia-activated prodrug designed to target all members of the HER family of receptor tyrosine kinases. nih.govmdpi.com Its mechanism involves the selective release of an active kinase inhibitor within the hypoxic microenvironment of tumors, a strategy intended to maximize efficacy while minimizing systemic toxicity. nih.gov Tarloxotinib has been investigated in clinical trials for patients with non-small cell lung cancer (NSCLC) harboring specific mutations. nih.govmdpi.com

These examples highlight a key drug development implication: the pyrido[3,4-d]pyrimidine scaffold is a viable and "tunable" pharmacophore. Preclinical findings have demonstrated that while the core structure provides the necessary interactions with kinase hinge regions, targeted substitutions are essential for creating viable drug candidates with appropriate ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The success of BOS172722, in particular, illustrates that overcoming metabolic instability through subtle, rational modifications can successfully translate a potent chemical series into a clinical-stage asset.

Table 1: Clinically Investigated Pyrido[3,4-d]pyrimidine Derivatives

Compound NameCore Structure FeatureTargetTherapeutic AreaKey Preclinical Finding Leading to TranslationClinical Trial Phase (as reported)Reference
BOS1727226-Methylpyrido[3,4-d]pyrimidineMonopolar Spindle 1 (MPS1) KinaseOncologyIntroduction of a methyl group significantly improved metabolic stability over the parent series.Phase 1 nih.gov
TarloxotinibPyrido[3,4-d]pyrimidinePan-HER Family Kinases (Hypoxia-activated prodrug)Oncology (NSCLC)Designed as a prodrug to achieve tumor-specific release of a pan-HER inhibitor.NCT03743350 nih.govmdpi.com

Emerging Therapeutic Avenues for this compound-based Compounds

Building on the clinical validation of the pyrido[3,4-d]pyrimidine scaffold, ongoing research is exploring new therapeutic applications for compounds based on this core structure, primarily within oncology but also in other areas.

Kinase Inhibition in Oncology: The most developed therapeutic avenue remains kinase inhibition for the treatment of cancer. nih.gov

Monopolar Spindle 1 (MPS1/TTK) Inhibition: MPS1 is a critical kinase for cell cycle regulation and is frequently overexpressed in various cancers, making it a prime target. nih.gov Cancer cells, particularly those with aneuploidy, show a strong dependency on MPS1 for survival. The development of BOS172722 has validated this approach, and further design of novel MPS1 inhibitors based on the this compound scaffold continues to be a promising strategy for cancers like triple-negative breast cancer. nih.govmdpi.com Molecular modeling studies have elucidated the key interactions, such as hydrogen bonds with residues like G605 and K529 in the MPS1 active site, which can guide the design of next-generation inhibitors. nih.govmdpi.com

HER Family Kinase Inhibition: The progression of Tarloxotinib demonstrates the utility of this scaffold in targeting the well-established HER family (including EGFR and HER2). nih.govmdpi.com This opens avenues for developing new derivatives with altered selectivity profiles or improved prodrug technologies for various solid tumors driven by HER signaling.

Epigenetic Target Inhibition: A significant emerging area for this chemical class is the targeting of epigenetic regulators.

Histone Lysine Demethylase (KDM) Inhibition: Research has identified 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases. acs.org These enzymes play a crucial role in regulating chromatin structure and gene expression and are considered important targets in oncology. The pyrido[3,4-d]pyrimidin-4(3H)-one core acts as a scaffold that coordinates with the essential iron cofactor (Fe(II)) in the enzyme's active site. acs.org This represents a distinct mechanistic class from the ATP-competitive kinase inhibitors and significantly broadens the therapeutic potential of the core structure.

Other Potential Applications: The broader family of pyridopyrimidines has been associated with a wide range of biological activities, suggesting future research could expand beyond oncology. researchgate.net

Anti-inflammatory and Antimicrobial Properties: Various pyrimidine (B1678525) and pyridopyrimidine derivatives have shown potential as anti-inflammatory or antimicrobial agents. researchgate.netnih.gov While specific studies on this compound in these areas are less common, the inherent biological activity of the parent scaffold suggests that libraries of these compounds could be screened to identify leads for infectious or inflammatory diseases.

Table 2: Emerging Targets for Pyrido[3,4-d]pyrimidine-Based Compounds

Target ClassSpecific TargetTherapeutic RationaleExample Scaffold/Compound SeriesReference
KinaseMPS1/TTKInhibition of spindle assembly checkpoint in aneuploid cancers.6-Methylpyrido[3,4-d]pyrimidine derivatives (e.g., BOS172722) nih.gov
KinasePan-HER FamilyInhibition of key oncogenic drivers in solid tumors like NSCLC and breast cancer.4-Anilinopyrido[3,4-d]pyrimidine prodrugs (e.g., Tarloxotinib) nih.govmdpi.com
EpigeneticKDM4/KDM5 Histone DemethylasesModulation of chromatin state and gene expression in cancer.8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones acs.org
VariousAntimicrobial / Anti-inflammatory targetsBroad biological activity of the pyridopyrimidine scaffold.General Pyrido[3,4-d]pyrimidines researchgate.net

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 4-methylpyrido[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Derivatives can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-methylphenylboronic acid is reacted with a brominated pyrido[3,4-d]pyrimidine precursor in the presence of a palladium catalyst and sodium carbonate. Purification involves flash column chromatography and preparative reverse-phase HPLC (RP-HPLC). Yields typically range from 40% to 50%, with structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : NMR spectroscopy is critical for confirming regiochemistry. For instance, 13C^{13}C-NMR chemical shifts at C-3 and C-7a (pyrido ring numbering) distinguish between N-1 and N-2 glycosylation isomers. HRMS validates molecular formulas, while RP-HPLC ensures purity (>95%) for biological assays .

Advanced Research Questions

Q. How does substitution at the 7-position influence the antiparasitic activity of pyrido[3,4-d]pyrimidine analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that 7-position substituents significantly modulate activity. For example:

  • 4-Chlorophenyl (IC50_{50} = 0.32 µM against T. cruzi) enhances potency by ~50-fold compared to unsubstituted analogs.
  • 4-Methylphenyl retains moderate activity (IC50_{50} = 1.2 µM) but improves selectivity (SI > 200 in MRC-5SV2 cells).
  • Smaller substituents (e.g., Cl, Me, vinyl) maintain activity, while bulkier groups reduce efficacy. SAR data are generated via in vitro parasite burden assays using β-galactosidase-expressed T. cruzi and human cell cytotoxicity models .

Q. What methodologies are used to evaluate the metabolic stability of this compound derivatives?

  • Methodological Answer : Metabolic stability is assessed using liver microsomes (e.g., mouse or human S9 fractions). Compounds are incubated at 37°C for 60 minutes, and remaining parent drug is quantified via LC-MS. For example, derivative 44 showed 100% stability in both species, supporting its progression to in vivo models .

Q. How can contradictions in SAR data for pyrido[3,4-d]pyrimidine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from structural modifications. For instance, removing the 3’-hydroxy group from 44 reduced anti-T. cruzi activity by 2–3× despite predictions from prior SAR. Resolution involves:

  • Crystallographic analysis : To confirm binding mode changes.
  • In vitro transporter assays : Co-administration with ABC transporter inhibitors (e.g., verapamil) evaluates efflux pump interference .

Q. What in vivo models are appropriate for testing the efficacy of this compound derivatives against neglected tropical diseases?

  • Methodological Answer : Acute Chagas disease models in Swiss Webster mice are standard. Mice are infected with 104^4 blood trypomastigotes (T. cruzi), and compounds are administered orally (e.g., 25 mg/kg/day for 5 days). Parasitemia is monitored via blood smears, and survival rates are recorded. Compound 44 achieved 99% parasite suppression and 83% survival .

Q. How can kinase inhibition potential of pyrido[3,4-d]pyrimidine derivatives be assessed?

  • Methodological Answer : Kinase profiling uses enzymatic assays (e.g., VEGFR-2 inhibition). Pyrido[3,4-d]pyrimidine cores are screened against kinase panels (e.g., NCI-60 tumor cell lines). For example, 2-amino-pyrido[3,4-d]pyrimidine derivatives showed IC50_{50} values <1 µM in kinase-dependent cancers. Activity is validated via antiangiogenic assays (e.g., chick chorioallantoic membrane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.